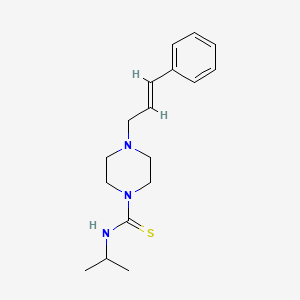![molecular formula C18H21N3O4S B5502761 N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)
N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multistep reactions, including cyclization, sulfonation, and amidation processes. A common approach for synthesizing such compounds includes the Pummerer reaction, which facilitates intramolecular cyclization to yield tetrahydroisoquinoline derivatives with various substituents. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through cyclization using the Pummerer reaction, further enhanced by the addition of Lewis acids like boron trifluoride diethyl etherate, showcasing the pivotal role of cyclization conditions and additives in optimizing yields and structural specificity (Saitoh et al., 2001).
Molecular Structure Analysis
The structural elucidation of such compounds is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide comprehensive insights into the molecular conformation, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and potential interactions. For example, crystal structure analysis has been used to determine the configuration of similar tetrahydroisoquinoline derivatives, revealing insights into their stereochemical arrangement and electronic properties, which are crucial for their biological activity and chemical reactivity (Qingjian Liu et al., 2003).
Wissenschaftliche Forschungsanwendungen
Cyclization and Formation of Polycyclic Imines
Research indicates that radical cyclizations of cyclic ene sulfonamides, which are structurally similar to N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, can yield stable bicyclic and tricyclic aldimines and ketimines. These cyclizations are instrumental in forming fused and spirocyclic imines with various ring sizes. This process involves the initial formation of an α-sulfonamidoyl radical, which subsequently undergoes elimination to form the imine product (Zhang et al., 2013).
Synthesis of Tetrahydroquinazolinone Derivatives
The synthesis of tetrahydroquinazolinone derivatives, which may involve compounds similar to the one , has been achieved through various cyclization methods. These methods include the Michael addition followed by intramolecular nucleophilic substitution, leading to the production of highly functionalized tetrahydroquinazolinones. This process is pivotal in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Dalai et al., 2006).
Tandem Pummerer/Mannich Cyclization Cascade
A tandem Pummerer/Mannich cyclization cascade involving alpha-sulfinylamides, which are structurally related to the sulfonamide , has been used to prepare aza-heterocycles. This method is particularly suited for the assembly of complex natural product scaffolds and involves an initial Pummerer reaction followed by cyclization of the resulting N-acyliminium ion (Padwa et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclobutyl-2-(5-methyl-1,3-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-17(19-11-25-12)18(22)21-8-7-13-5-6-16(9-14(13)10-21)26(23,24)20-15-3-2-4-15/h5-6,9,11,15,20H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTCUYAZLIAWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)